N-(5-bromo-8-quinolinyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
The interest in quinoline derivatives, such as "N-(5-bromo-8-quinolinyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide," stems from their diverse biological activities and applications in medicinal chemistry. These compounds are known for their roles in pharmacological activities, including antimicrobial and anticancer properties, as well as their utility in various organic synthesis processes.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization and substitution processes. A general approach includes the cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole, demonstrating the complexity and variability in synthesizing these compounds (Rajanarendar et al., 2010).
Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of quinoline derivatives containing an azole nucleus have demonstrated good to moderate antimicrobial activity against various microorganisms. These compounds, including N-(5-bromo-8-quinolinyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, are part of a study exploring the antimicrobial potential of quinoline-based compounds, indicating their significant role in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor Applications
Research on quinazolin-4-one derivatives, including the exploration of water-soluble analogues of CB30865, reveals significant antitumor properties. These studies aim to improve the solubility and cytotoxicity of quinazolin-4-one compounds, providing insights into the design of new antitumor agents with enhanced biochemical characteristics and efficacy (Bavetsias et al., 2002).
Antipsychotic Applications
Investigations into heterocyclic carboxamides as potential antipsychotic agents have identified compounds with significant activity against dopamine D2 and serotonin 5-HT2 receptors. These findings contribute to the development of novel antipsychotic medications with potentially lower side effects, highlighting the importance of N-(5-bromo-8-quinolinyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide related structures in psychiatric drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Pharmacological Evaluations
Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing their potential in managing conditions such as depression. These studies indicate the versatility of quinoline derivatives in targeting various receptors and contributing to the pharmacological management of mental health disorders (Mahesh, Devadoss, Pandey, & Yadav, 2011).
properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-12-7-8-13(15-10(12)5-3-9-19-15)20-17(22)16-11-4-1-2-6-14(11)23-21-16/h3,5,7-9H,1-2,4,6H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFAWJPBIHAZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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